

Spectral Data Analysis of 1,4-Dibromo-2-butyne: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dibromo-2-butyne

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Introduction

1,4-Dibromo-2-butyne (C₄H₄Br₂) is a chemical compound with a linear four-carbon chain containing a central alkyne group and terminal bromine atoms.^[1] Its symmetrical structure and the presence of heavy halogen atoms give rise to characteristic spectral features. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,4-Dibromo-2-butyne**, intended for researchers, scientists, and professionals in drug development.

Data Presentation

The spectral data for **1,4-Dibromo-2-butyne** are summarized in the tables below for clear and easy reference.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Solvent	Instrument	Source
3.9	Singlet	CCl ₄	Varian A-60	SpectraBase ^[1]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Description	Source
13.6	C1, C4 (CH ₂ Br)	W. Robien, Univ. of Vienna[1]
76.8	C2, C3 (C \equiv C)	W. Robien, Univ. of Vienna[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Notes
2260-2100	Weak / Absent	-C \equiv C- Stretch	This band is expected to be very weak or absent due to the symmetrical nature of the internal alkyne, resulting in no change in dipole moment during the vibration.[2] [3]
~1220	Strong	C-Br Stretch	
~2950	Medium	C-H Stretch (CH ₂)	
~1420	Medium	C-H Bend (CH ₂)	

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Abundance	Fragment Ion	Notes
210, 212, 214	~1:2:1	$[C_4H_4Br_2]^+$	Molecular ion peak cluster (M, M+2, M+4) showing the characteristic isotopic pattern for two bromine atoms. [4] [5] [6]
131, 133	~1:1	$[C_4H_4Br]^+$	Fragment from the loss of one bromine atom. [1]
52	High	$[C_4H_4]^+$	Fragment from the loss of two bromine atoms.

Experimental Protocols

Detailed methodologies for the acquisition of spectral data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining 1H and ^{13}C NMR spectra of **1,4-Dibromo-2-butyne** is as follows:

- **Sample Preparation:** Dissolve approximately 5-25 mg of **1,4-Dibromo-2-butyne** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, $CDCl_3$, or Carbon Tetrachloride, CCl_4).[\[7\]](#) The use of an internal standard, such as tetramethylsilane (TMS), is recommended for chemical shift referencing (0.00 ppm).[\[8\]](#)
- **NMR Tube:** Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).[\[7\]](#)

- **Instrument Setup:** Place the NMR tube into the spectrometer's probe. The instrument, such as a Varian or Bruker spectrometer operating at a frequency of 60 MHz or higher for ^1H NMR, is then tuned and the magnetic field homogeneity is optimized (shimming).^[9]^[10]
- **Data Acquisition:**
 - For ^1H NMR, a standard pulse-acquire sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative results, the relaxation delay should be at least five times the longest T1 relaxation time of the protons of interest.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon environment. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

The following protocol is suitable for acquiring the IR spectrum of **1,4-Dibromo-2-butyne**:

- **Sample Preparation:**
 - **Solid Phase (KBr Pellet):** Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - **Solution Phase:** Dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl_4). The solution is then placed in an IR-transparent cell.
 - **Mull (Nujol):** Grind a small amount of the solid sample and add a few drops of a mulling agent (e.g., Nujol) to create a paste.^[11] This mull is then pressed between two IR-transparent salt plates (e.g., KBr or NaCl).^[11]
- **Background Spectrum:** Record a background spectrum of the empty sample holder (for pellets) or the solvent/mulling agent between salt plates. This will be subtracted from the sample spectrum.

- **Sample Spectrum:** Place the prepared sample in the IR spectrometer's beam path and acquire the spectrum. Typically, the spectrum is recorded over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

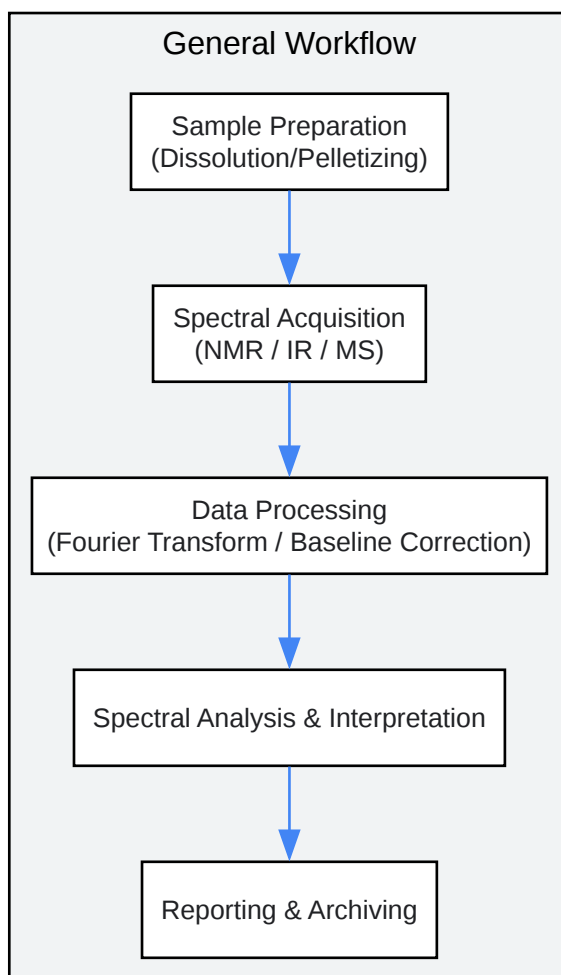
A general procedure for obtaining the mass spectrum of **1,4-Dibromo-2-butyne**, for instance by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), is outlined below:

- **Sample Introduction:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Gas Chromatography (GC):** Inject the sample solution into the GC system. The compound will be vaporized and separated from the solvent and any impurities as it passes through the GC column. The GC conditions (temperature program, column type, carrier gas flow rate) must be optimized for the compound.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer. The analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z .^[5]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1,4-Dibromo-2-butyne**.

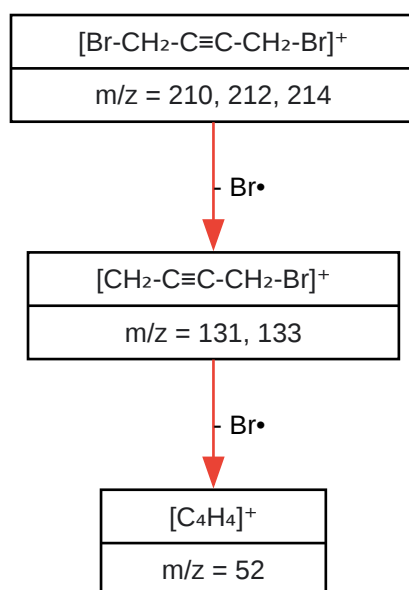


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Caption: Generalized workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the expected key fragmentation steps for **1,4-Dibromo-2-butyne** under electron ionization and the characteristic isotopic pattern due to the presence of two bromine atoms.



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Caption: MS fragmentation of **1,4-Dibromo-2-butyne**.

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